![molecular formula C22H18ClNO6 B5149401 isopropyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5149401.png)
isopropyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate, also known as ICPB, is a synthetic compound that has gained attention in scientific research due to its potential applications as a herbicide and insecticide.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate has been studied for its potential use as a herbicide and insecticide in agricultural settings. It has been shown to have selective activity against certain weed and insect species, making it a promising alternative to traditional chemical pesticides. Additionally, this compound has been investigated for its potential use in cancer treatment due to its ability to inhibit the growth of certain cancer cell lines.
Wirkmechanismus
Isopropyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate works by inhibiting the activity of certain enzymes in the target organism, leading to disruption of cellular processes and ultimately cell death. It has been shown to target specific enzymes involved in photosynthesis and energy metabolism in plants, as well as enzymes involved in DNA replication and repair in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in mammals, making it a promising candidate for use as a pesticide or cancer treatment. However, it has been shown to have some negative effects on non-target organisms, including beneficial insects and soil microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate has several advantages for use in lab experiments, including its selective activity against certain organisms and its low toxicity in mammals. However, it can be difficult to obtain and is relatively expensive compared to other chemical compounds.
Zukünftige Richtungen
There are several potential future directions for research on isopropyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound in agriculture and cancer treatment. Finally, there is a need for more research on the potential ecological impacts of this compound use in agricultural settings.
Synthesemethoden
Isopropyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate can be synthesized through a multi-step process involving the reaction of 3-chlorophenol and 5-nitro-2-chlorophenol with phosgene to form 3-(3-chlorophenoxy)-5-nitrophenyl chloroformate. This intermediate is then reacted with isopropyl 4-hydroxybenzoate to form this compound.
Eigenschaften
IUPAC Name |
propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO6/c1-14(2)28-22(25)15-6-8-18(9-7-15)29-20-11-17(24(26)27)12-21(13-20)30-19-5-3-4-16(23)10-19/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBHUNPXXUHLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5149330.png)

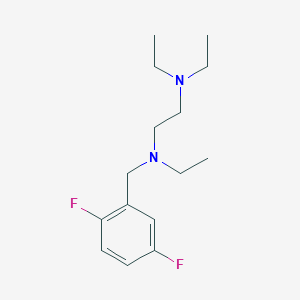
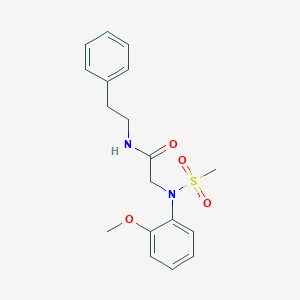
![N-(2-hydroxyethyl)-N-isopropyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149363.png)
![(4S*,6R*)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-6-methyl-2-thioxohexahydro-4-pyrimidinecarboxamide](/img/structure/B5149374.png)
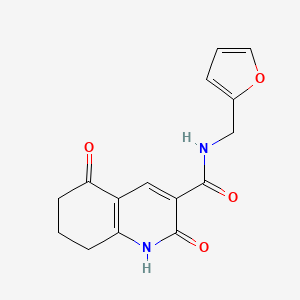
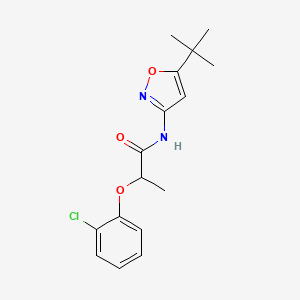
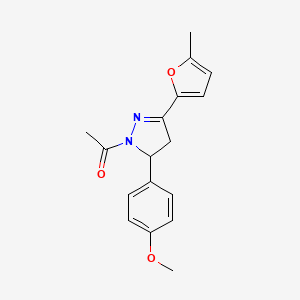
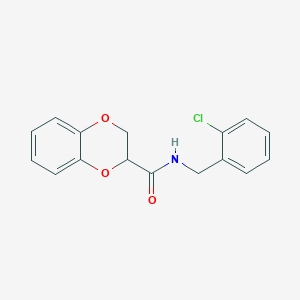
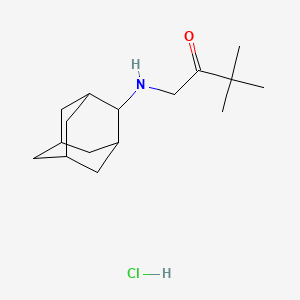
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B5149390.png)
![4-amino-2-methyl-5-[(3-methyl-1-pyridiniumyl)methyl]pyrimidin-1-ium dichloride](/img/structure/B5149400.png)
